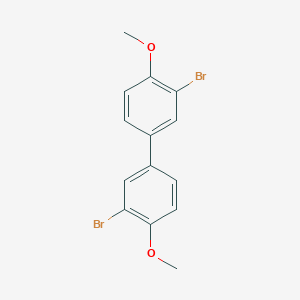

2-((4-溴苯基氨基)亚甲基)丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of related derivatives, such as diethyl 2-((4-nitroanilino)methylene)malonate, can be performed through a nucleophilic vinyl substitution (SNV) reaction. Valle et al. (2018) demonstrated a rapid and convenient method for synthesizing this derivative at room temperature, suggesting a pathway that might be adaptable for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This method involves reacting equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate in alcoholic KOH, indicating potential routes for synthesizing the compound of interest under mild conditions (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Molecular Structure Analysis

Analysis of similar compounds, like diethyl 2-(4-methylbenzylidene)malonate, through X-ray diffraction has provided insights into their crystal and molecular structures. For instance, Achutha et al. (2016) characterized the structure of diethyl 2-(4-methylbenzylidene)malonate, revealing its crystallization in the monoclinic system and highlighting the potential structural characteristics of Diethyl 2-((4-bromophenylamino)methylene)malonate (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).

科学研究应用

1. Energy-Efficient, High-Performance Sustainable Adhesive Systems

- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate, a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems. These adhesives are monomer-based and 100 percent reactive .

- Methods of Application : The adhesive systems are rapidly polymerizing, eliminating the need for energy input and solvent use. This allows for the production of products at a potentially faster rate .

- Results or Outcomes : The adhesive systems demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems. They offer improved sustained strength and durability, and increased toughness without compromising the ultimate mechanical performance .

2. Antifungal Agents against Fusarium oxysporum

- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate has been found to have antifungal activity against Fusarium oxysporum, a devastating plant pathogen .

- Methods of Application : The compound was prepared through a single-step procedure, the first step of the Gould-Jacobs reaction .

- Results or Outcomes : The antifungal outcome was promising, with IC50 values ranging from 0.013 µM to 35 µM. The active compounds showed differences in antifungal activity, constituting the basis of further studies to expand the chemical space and look for improved antifungal activity .

属性

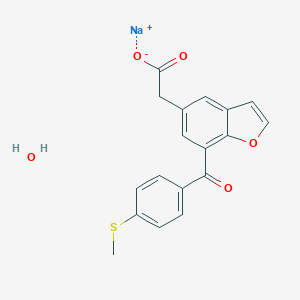

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

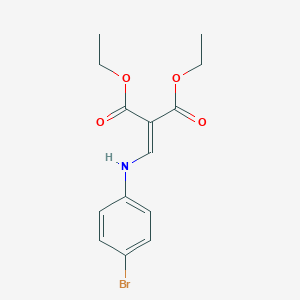

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((4-bromophenylamino)methylene)malonate | |

CAS RN |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)